molecular formula C11H14ClN3O2 B8478329 8-(2-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8478329
M. Wt: 255.70 g/mol
InChI Key: VSSYHWNIKWNOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

8-(2-chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C11H14ClN3O2/c12-10-13-4-1-9(14-10)15-5-2-11(3-6-15)16-7-8-17-11/h1,4H,2-3,5-8H2

InChI Key

VSSYHWNIKWNOQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 18.5 g 2,4-dichloropyrimidine in 150 ml ethanol is added dropwise to a solution of 16 ml 4-piperidone-ethylene ketal and 17.5 ml triethylamine in 100 ml ethanol while cooling on ice. Subsequently the reaction mixture is stirred for a further 2.5 hours, the ethanol is then removed in a vacuum, the residue is admixed with 100 ml water and the aqueous mixture is extracted three times with 50 ml methylene chloride each time. After drying the combined organic phases over sodium sulfate and removing the solvent, the solid residue is recrystallized from ethyl acetate/isohexane. In this way 11 g 8-(2-chloro-pyrimidin-4-yl)-1,4-dioxa-8-aza-spiro[4.5]decane is obtained as a white powder. f.p.: 135-137° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.